Unique and Validated Synthetic Route as a Key Intermediate for a Benzoquinazoline Scaffold
7-Methoxy-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one is specifically required as the core intermediate (V) in the patented synthesis of a benzoquinazoline-2-amine scaffold [1]. This validated route proceeds via the condensation of anisole with gamma,gamma-dimethylbutyrolactone to yield a pentanoic acid intermediate, which is subsequently cyclized using polyphosphoric acid to form the target tetralone [2]. The specific C4 gem-dimethyl and C7-methoxy substitution pattern of this compound is essential for the subsequent reaction with N,N-dimethylformamide dimethyl acetal and final cyclization with guanidinium carbonate to yield the desired fused heterocyclic system.
| Evidence Dimension | Suitability as a synthetic intermediate for a specific, patented drug scaffold |
|---|---|
| Target Compound Data | Essential starting material (Intermediate V) [1] |
| Comparator Or Baseline | Alternative α-tetralones (e.g., 7-methoxy-1-tetralone, 4,4-dimethyl-1-tetralone) or parent α-tetralone |
| Quantified Difference | Not Applicable (Alternative structures lead to different, non-isomeric products and do not yield the patented benzoquinazoline) |
| Conditions | Multi-step organic synthesis as described in EP0946523 |
Why This Matters
For a project aiming to synthesize or develop compounds based on this specific benzoquinazoline patent (EP0946523), procuring this exact compound is non-negotiable; generic substitution will lead to synthetic failure.
- [1] Moffat, D.F.C.; Davis, J.M.; Batchelor, M.J.; Davis, P.D. (Celltech Chiroscience plc). Fused polycyclic 2-aminopyrimidine derivatives. European Patent EP0946523. View Source
- [2] Drug Synthesis Database. (n.d.). Synthesis Route for 7-methoxy-4,4-dimethyl-3,4-dihydro-1(2H)-naphthalenone. View Source
